Methyl 16-oxostachan-18-oate

Description

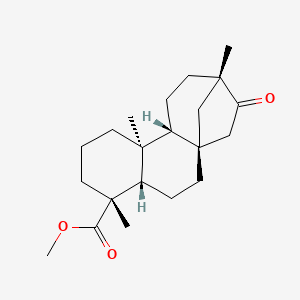

Methyl 16-oxostachan-18-oate is a diterpenoid methyl ester characterized by a stachane skeleton with a ketone group at position 16 and a methyl ester moiety at position 16. Such compounds are often isolated from plant resins or extracts and analyzed via spectroscopic methods (e.g., NMR, FTIR) and chromatographic techniques (e.g., HPLC, GC-MS) .

Properties

CAS No. |

30217-41-5 |

|---|---|

Molecular Formula |

C21H32O3 |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

methyl (1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |

InChI |

InChI=1S/C21H32O3/c1-18-10-6-15-19(2)8-5-9-20(3,17(23)24-4)14(19)7-11-21(15,13-18)12-16(18)22/h14-15H,5-13H2,1-4H3/t14-,15-,18-,19+,20+,21-/m0/s1 |

InChI Key |

WWTGKEKQZGKXDC-XNRDYXSJSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@@]4(CCC[C@@]([C@H]4CC[C@@]3(C1)CC2=O)(C)C(=O)OC)C |

Canonical SMILES |

CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 16-oxostachan-18-oate typically involves the esterification of isosteviol. The process begins with the extraction of stevioside from the leaves of the Stevia rebaudiana plant. Stevioside is then hydrolyzed to produce steviol, which is subsequently oxidized to form isosteviol. Finally, isosteviol undergoes esterification with methanol in the presence of an acid catalyst to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors for the hydrolysis, oxidation, and esterification steps. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 16-oxostachan-18-oate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products:

Oxidation: Produces various oxidized derivatives.

Reduction: Forms alcohol derivatives.

Substitution: Results in substituted esters.

Scientific Research Applications

Methyl 16-oxostachan-18-oate has several scientific research applications, including:

Chemistry:

- Used as a starting material for the synthesis of other complex molecules.

- Employed in studying reaction mechanisms and pathways .

Biology:

- Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties .

Medicine:

- Explored for its potential therapeutic effects in treating various diseases, such as osteoporosis and cancer .

Industry:

Mechanism of Action

The mechanism of action of methyl 16-oxostachan-18-oate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the PPAR signaling pathway , which plays a crucial role in regulating lipid metabolism and inflammation. The compound interacts with targets such as PPARA, PPARD, FABP3, and FABP4 , leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following diterpenoid methyl esters and oxidized derivatives share structural or functional similarities with Methyl 16-oxostachan-18-oate:

Key Differences

Skeleton Type :

- This compound (stachane) vs. sandaracopimaric acid (pimarane) or 12-oxo-labda derivatives (labdane). Stachane derivatives are less commonly reported in the literature compared to pimarane or labdane analogs .

- Oxidation State : this compound features a ketone at C-16, whereas sandaracopimaric acid methyl ester lacks this oxidation .

Simpler methyl esters (e.g., methyl palmitate) are widespread in fatty acid metabolism .

Analytical Data: Methyl shikimate was characterized using HPLC (retention time), NMR (¹H/¹³C), and FTIR (functional groups) . Similar methods would apply to this compound. Diterpenoid methyl esters in Austrocedrus chilensis were identified via GC-MS retention indices and PCA analysis of seasonal variation .

Limitations and Gaps in Evidence

- No direct data on this compound were found in the provided sources. Comparisons rely on structural analogs (e.g., labdane/pimarane methyl esters).

- Further studies using NMR, X-ray crystallography, or bioactivity assays are needed to confirm the properties of this compound.

Q & A

Basic Research Questions

Q. What are the established spectroscopic methods for characterizing Methyl 16-oxostachan-18-oate, and how should data interpretation be validated?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) and high-resolution mass spectrometry (HRMS) for structural elucidation. Cross-validate peaks with computational tools (e.g., density functional theory) to confirm stereochemistry and functional groups. Ensure purity via HPLC with UV/Vis or diode-array detection. Reference spectral databases (e.g., SDBS) and prior literature for comparative analysis .

- Key Data :

| Technique | Critical Parameters | Validation Step |

|---|---|---|

| 1H NMR | Chemical shifts, coupling constants | Compare with simulated spectra |

| HRMS | Exact mass (<1 ppm error) | Use internal calibration standards |

Q. How should researchers design initial bioactivity assays for this compound?

- Methodology : Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) using standardized protocols (e.g., MTT assay for cytotoxicity). Include positive/negative controls and triplicate measurements. Report IC50/EC50 values with 95% confidence intervals and statistical tests (e.g., ANOVA) to ensure reproducibility .

Q. What are the best practices for synthesizing this compound, and how can yield optimization be systematically approached?

- Methodology : Follow IUPAC-recommended synthetic routes, documenting reaction conditions (temperature, catalysts, solvents). Use design-of-experiments (DoE) frameworks to vary parameters (e.g., molar ratios, reaction time) and identify optimal yield conditions. Characterize intermediates via TLC and IR spectroscopy .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved through meta-analysis?

- Methodology : Conduct a systematic review adhering to PRISMA guidelines. Extract data from peer-reviewed studies, stratify by assay type (e.g., cell lines, concentrations), and perform heterogeneity tests (I² statistic). Use random-effects models to account for variability. Address publication bias via funnel plots .

- Example Workflow :

Literature Search → Data Extraction → Stratification → Statistical Synthesis → Sensitivity Analysis

Q. What experimental strategies mitigate spectral interference when analyzing this compound in complex matrices?

- Methodology : Employ matrix-matched calibration or standard addition methods to correct for matrix effects in LC-MS/MS. Optimize chromatographic separation (e.g., gradient elution) and use tandem mass spectrometry (MRM mode) to enhance specificity. Validate recovery rates (85–115%) and limit of detection (LoD) .

Q. How can researchers design a dose-response study to evaluate the compound’s dual agonist/antagonist behavior?

- Methodology : Use a multi-arm study design with escalating doses and dual endpoints (e.g., receptor binding and functional assays). Apply nonlinear regression (e.g., Hill equation) to model dose-response curves. Test for hormetic effects at low doses and confirm mechanisms via knockdown/knockout models .

Q. What computational approaches are recommended for predicting the metabolic fate of this compound?

- Methodology : Utilize in silico tools (e.g., SwissADME, MetaCore) to predict Phase I/II metabolism. Cross-reference with in vitro microsomal assays (human liver microsomes) and UPLC-QTOF-MS for metabolite identification. Validate predictions using isotopic labeling and kinetic isotope effects .

Data Reproducibility and Reporting

Q. How should raw data and processed results be archived to comply with FAIR principles?

- Methodology : Deposit raw spectra, chromatograms, and datasets in repositories (e.g., Zenodo, Figshare) with unique DOIs. Use standardized metadata templates (e.g., ISA-Tab) to document experimental conditions. For computational studies, share code via GitHub/GitLab with version control .

Q. What statistical frameworks are appropriate for reconciling conflicting results in multi-laboratory studies?

- Methodology : Apply Bayesian hierarchical models to account for inter-lab variability. Use consensus algorithms (e.g., Deming regression) for method comparison. Report intraclass correlation coefficients (ICC) to quantify reproducibility .

Table: Critical Parameters for Comparative Bioactivity Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.